3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid
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Overview
Description
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid is an organic compound with the molecular formula C13H16F3N3O2 and a molecular weight of 303.28 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring and a propanoic acid moiety.
Preparation Methods
The synthesis of 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid typically involves multiple steps, including the formation of the pyridine and piperazine rings, followed by their coupling and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.
Chemical Reactions Analysis
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like trimethylsilyl cyanide (TMSCN).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action for 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid include:
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1: This compound also features a trifluoromethyl group attached to a pyridine ring, but with different functional groups and applications.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound has a similar core structure but includes additional functional groups that confer different properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c14-13(15,16)10-1-2-11(17-9-10)19-7-5-18(6-8-19)4-3-12(20)21/h1-2,9H,3-8H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNJZDCULOBDBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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